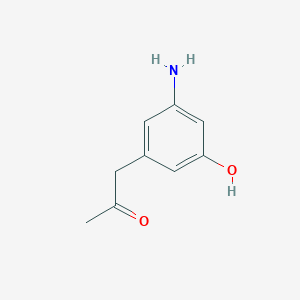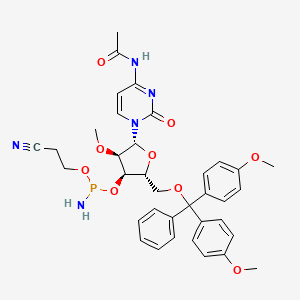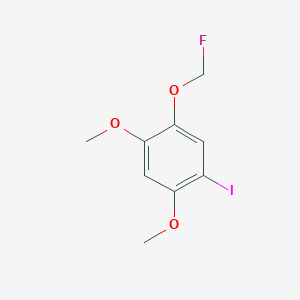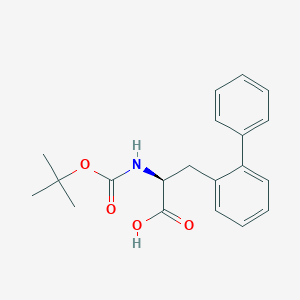
Boc-Phe(2-Ph)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-Phe(2-Ph)-OH: is a compound that belongs to the class of amino acid derivatives. It is a derivative of phenylalanine, an essential amino acid, and is often used in peptide synthesis. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect the amino group during chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Boc-Phe(2-Ph)-OH typically involves the protection of the amino group of phenylalanine with a tert-butoxycarbonyl (Boc) group. The reaction is carried out using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an anhydrous solvent like N,N-dimethylformamide (DMF). The reaction is usually performed on ice to control the reaction rate and prevent side reactions .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and high-throughput techniques allows for efficient and large-scale production of the compound. The reaction conditions are optimized to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Boc-Phe(2-Ph)-OH undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amino acid.
Coupling Reactions: The compound can participate in peptide coupling reactions, where it reacts with other amino acids or peptides to form longer peptide chains.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Coupling: Reagents like DCC and NHS are used to activate the carboxyl group for peptide bond formation.
Major Products Formed:
Deprotection: The major product is the free amino acid, phenylalanine.
Coupling: The major products are peptides, which are chains of amino acids linked by peptide bonds.
Aplicaciones Científicas De Investigación
Boc-Phe(2-Ph)-OH has a wide range of applications in scientific research, including:
Chemistry:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and proteins. The Boc protecting group allows for selective reactions and the formation of specific peptide bonds.
Biology:
Protein Engineering: The compound is used in the design and synthesis of modified proteins with specific properties.
Medicine:
Drug Development: this compound is used in the development of peptide-based drugs. Its ability to form stable peptide bonds makes it valuable in creating therapeutic peptides.
Industry:
Biotechnology: The compound is used in the production of biopharmaceuticals and other biotechnology products.
Mecanismo De Acción
The mechanism of action of Boc-Phe(2-Ph)-OH primarily involves its role as a building block in peptide synthesis. The Boc protecting group prevents unwanted reactions at the amino group, allowing for selective peptide bond formation. The compound interacts with various reagents and catalysts to form stable peptide bonds, which are essential for the structure and function of proteins.
Comparación Con Compuestos Similares
Boc-Phe-OH: Another derivative of phenylalanine with a Boc protecting group.
Fmoc-Phe-OH: A derivative of phenylalanine with a fluorenylmethyloxycarbonyl (Fmoc) protecting group.
Comparison:
Boc-Phe(2-Ph)-OH vs. Boc-Phe-OH: Both compounds have a Boc protecting group, but this compound has an additional phenyl group, which can influence its reactivity and properties.
This compound vs. Fmoc-Phe-OH: The Fmoc group is another common protecting group used in peptide synthesis. The choice between Boc and Fmoc depends on the specific requirements of the synthesis, such as the desired deprotection conditions and the stability of the protecting group.
Propiedades
Fórmula molecular |
C20H23NO4 |
|---|---|
Peso molecular |
341.4 g/mol |
Nombre IUPAC |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2-phenylphenyl)propanoic acid |
InChI |
InChI=1S/C20H23NO4/c1-20(2,3)25-19(24)21-17(18(22)23)13-15-11-7-8-12-16(15)14-9-5-4-6-10-14/h4-12,17H,13H2,1-3H3,(H,21,24)(H,22,23)/t17-/m0/s1 |
Clave InChI |
KAFWSVSTMLGLGF-KRWDZBQOSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1C2=CC=CC=C2)C(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1C2=CC=CC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



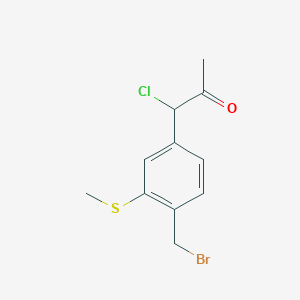
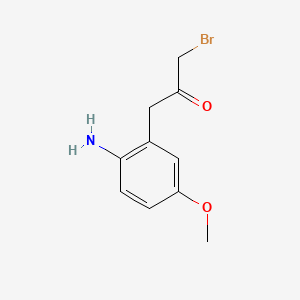

![Tert-butyl (s)-6-(hydroxymethyl)-7-oxa-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B14047476.png)
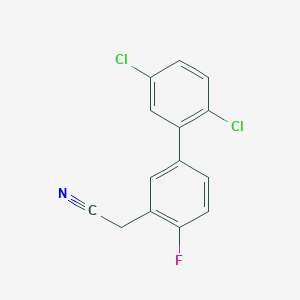


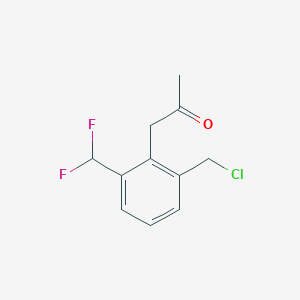
![N'-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)benzohydrazide](/img/structure/B14047515.png)
